![molecular formula C15H19N3O6S B6964793 2-methoxy-N,N-dimethyl-5-[(1-methyl-2,5-dioxopyrrolidin-3-yl)sulfamoyl]benzamide](/img/structure/B6964793.png)
2-methoxy-N,N-dimethyl-5-[(1-methyl-2,5-dioxopyrrolidin-3-yl)sulfamoyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-N,N-dimethyl-5-[(1-methyl-2,5-dioxopyrrolidin-3-yl)sulfamoyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with methoxy, dimethyl, and sulfamoyl groups, making it a versatile molecule for chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N,N-dimethyl-5-[(1-methyl-2,5-dioxopyrrolidin-3-yl)sulfamoyl]benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core. This can be achieved by reacting 2-methoxybenzoic acid with N,N-dimethylamine under dehydrating conditions to form 2-methoxy-N,N-dimethylbenzamide.
Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced by reacting the benzamide intermediate with sulfamoyl chloride in the presence of a base such as triethylamine.
Attachment of the Pyrrolidinyl Group: The final step involves the attachment of the pyrrolidinyl group. This can be done by reacting the intermediate with 1-methyl-2,5-dioxopyrrolidine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N,N-dimethyl-5-[(1-methyl-2,5-dioxopyrrolidin-3-yl)sulfamoyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, potentially altering the compound’s reactivity and biological activity.
Reduction: The carbonyl groups in the pyrrolidinyl moiety can be reduced to form alcohols, which may affect the compound’s solubility and interaction with biological targets.
Substitution: The methoxy and dimethyl groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions can be facilitated by using reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxylated benzamide, while reduction of the carbonyl groups in the pyrrolidinyl moiety may produce alcohol derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It may serve as a probe to study enzyme interactions and protein binding due to its unique structural features.
Industry: The compound could be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-methoxy-N,N-dimethyl-5-[(1-methyl-2,5-dioxopyrrolidin-3-yl)sulfamoyl]benzamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfamoyl group can form hydrogen bonds with active site residues, while the methoxy and dimethyl groups may enhance binding affinity through hydrophobic interactions. The pyrrolidinyl moiety can further stabilize the compound’s binding to its target, influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-N,N-dimethylbenzamide: Lacks the sulfamoyl and pyrrolidinyl groups, making it less versatile in terms of chemical reactivity and biological interactions.
N,N-dimethyl-5-[(1-methyl-2,5-dioxopyrrolidin-3-yl)sulfamoyl]benzamide: Similar structure but without the methoxy group, which may affect its solubility and binding properties.
2-methoxy-N,N-dimethyl-5-sulfamoylbenzamide: Lacks the pyrrolidinyl group, potentially reducing its stability and interaction with biological targets.
Uniqueness
2-methoxy-N,N-dimethyl-5-[(1-methyl-2,5-dioxopyrrolidin-3-yl)sulfamoyl]benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the methoxy, dimethyl, sulfamoyl, and pyrrolidinyl groups allows for a wide range of interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-methoxy-N,N-dimethyl-5-[(1-methyl-2,5-dioxopyrrolidin-3-yl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O6S/c1-17(2)14(20)10-7-9(5-6-12(10)24-4)25(22,23)16-11-8-13(19)18(3)15(11)21/h5-7,11,16H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIIJZDFQYKKRJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(C1=O)NS(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
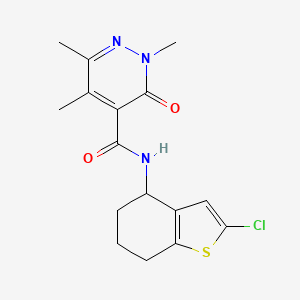
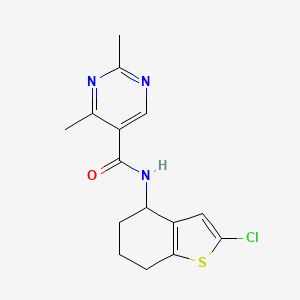
![1-ethyl-N-(imidazo[1,2-a]pyrazin-3-ylmethyl)cyclobutan-1-amine](/img/structure/B6964735.png)
![N-[1-[2-(dimethylamino)-2-phenylacetyl]piperidin-4-yl]propane-1-sulfonamide](/img/structure/B6964743.png)
![3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)-1-[4-(5-chloropyridin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B6964746.png)
![[4-(4-Bromopyrazol-1-yl)piperidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone](/img/structure/B6964756.png)
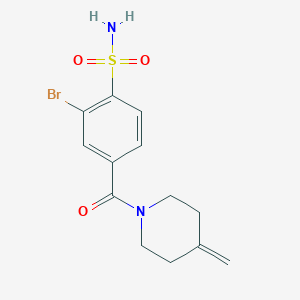
![[2-[2-(2-Iodophenyl)pyrrolidin-1-yl]-2-oxoethyl]urea](/img/structure/B6964775.png)
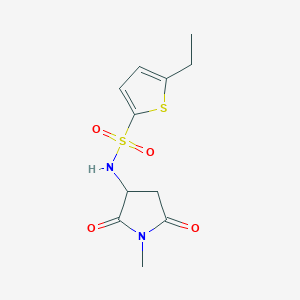
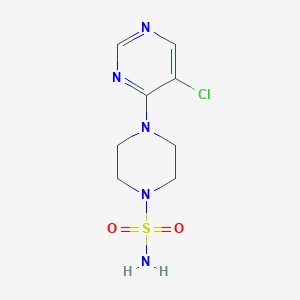
![N-ethyl-4-[2-(oxan-2-ylmethoxy)propanoyl]piperazine-1-carboxamide](/img/structure/B6964798.png)
![N-(1H-pyrrol-3-ylmethyl)-1-spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-ylmethanamine](/img/structure/B6964811.png)
![3-Ethyl-6-[4-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B6964814.png)
![N-ethyl-4-[3-(sulfamoylmethyl)benzoyl]piperazine-1-carboxamide](/img/structure/B6964816.png)
